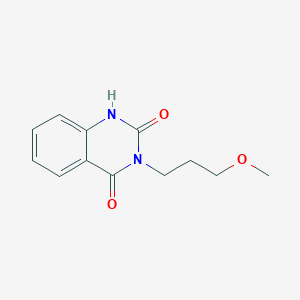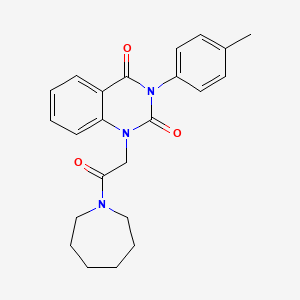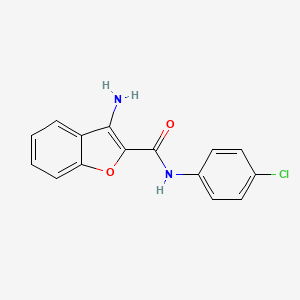![molecular formula C20H14Br2ClN3 B11434882 6-bromo-2-(5-bromo-2-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11434882.png)
6-bromo-2-(5-bromo-2-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-(5-bromo-2-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine: is a complex heterocyclic compound with a fused imidazo[1,2-a]pyridine ring system. Its structure combines an imidazole and a pyridine ring, making it an interesting target for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes::
Radical Approach:
Other Strategies:
Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented. research in this area continues to evolve.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction processes could also be relevant.
Substitution: Substitution reactions at various positions are possible.
Bromination: Bromine or brominating agents.
Chlorination: Chlorine or chlorinating agents.
Imidazole Ring Formation: Cyclization conditions.
Amination: Amines as nucleophiles.
Hydromethylation: Conditions for adding a methyl group to an alkene.
Major Products:: The specific products formed depend on the reaction conditions and regioselectivity. Isomers and derivatives may arise.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Drug Discovery: Potential as a scaffold for drug development.
Biological Activity: Investigate its effects on cellular processes.
Drug Targets: Identify molecular targets influenced by this compound.
Materials Science: Explore its structural properties for material applications.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific cellular pathways or receptors.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare this compound to related imidazo[1,2-a]pyridines
Properties
Molecular Formula |
C20H14Br2ClN3 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
6-bromo-2-(5-bromo-2-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H14Br2ClN3/c1-12-2-6-15(7-3-12)24-20-19(16-10-13(21)4-8-17(16)23)25-18-9-5-14(22)11-26(18)20/h2-11,24H,1H3 |
InChI Key |
PFKPDNIEPZJTLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Br)C4=C(C=CC(=C4)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-2-(3-nitrophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B11434799.png)
![4-methyl-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-3-nitrobenzamide](/img/structure/B11434803.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11434815.png)

![7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11434818.png)
![6,6-dimethyl-9-(4-methylphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11434820.png)
![3-(3-chloro-4-methylphenyl)-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11434827.png)


![methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B11434841.png)
![N'-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)-N,N-dimethylimidoformamide](/img/structure/B11434842.png)
![9-methyl-N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11434847.png)
![N-(2,4-dimethoxyphenyl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11434853.png)
![2-((3-(2-Methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11434866.png)
